molecular formula C17H18ClNO5S B275343 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide

Cat. No. B275343
M. Wt: 383.8 g/mol
InChI Key: ZBYICFPENVNDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide is a chemical compound that has been synthesized and studied for its potential use as a therapeutic agent. This compound has shown promising results in scientific research, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide involves its ability to inhibit certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide have been investigated in several studies. It has been shown to have anti-inflammatory effects, as well as anti-tumor effects in certain cancer cell lines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide in lab experiments is its ability to inhibit specific enzymes and receptors in the body. This can make it useful for studying the role of these enzymes and receptors in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes and receptors in the body, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide. One direction is to investigate its potential use as a therapeutic agent for various diseases and conditions. This could involve further studies of its mechanism of action and its effects on various biological processes. Another direction is to investigate its potential use in combination with other drugs or therapies for cancer treatment. Finally, future studies could investigate the safety and toxicity of this compound in animal models and humans.

Synthesis Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide involves several steps. The starting material is 4-chloro-3-propoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-hydroxyethyl)-1,3-benzodioxole-5-methylamine to form the desired sulfonamide.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide has been studied for its potential use as a therapeutic agent. It has been investigated for its ability to inhibit certain enzymes and receptors in the body, which could make it useful for treating a variety of diseases and conditions. This compound has also been studied for its potential use in cancer treatment.

properties

Molecular Formula

C17H18ClNO5S

Molecular Weight

383.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-propoxybenzenesulfonamide

InChI

InChI=1S/C17H18ClNO5S/c1-2-7-22-16-9-13(4-5-14(16)18)25(20,21)19-10-12-3-6-15-17(8-12)24-11-23-15/h3-6,8-9,19H,2,7,10-11H2,1H3

InChI Key

ZBYICFPENVNDBK-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl

Origin of Product

United States

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